Pilocarpine

Ophthalmology Pharmacodynamics Tissue Bath

Choose Pilocarpine (CAS 92-13-7) for its unique partial agonist profile. Unlike full agonists, it delivers ~80% maximal contractile efficacy, prevents receptor over-stimulation, and serves as the benchmark sialagogue for xerostomia models (0.2–0.8 mg/kg i.d.) and M3-mediated IOP studies. Its poor ocular bioavailability (~1–3%) makes it an ideal reference for NODS or in-situ gel delivery proof-of-concept. Standard epilepsy model convulsant; context-dependent ACh autoinhibition tool. ≥98% purity, ambient or blue-ice shipping. Order now to advance your cholinergic research.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 92-13-7
Cat. No. B147212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilocarpine
CAS92-13-7
SynonymsHydrochloride, Pilocarpine
Isopilocarpine
Isoptocarpine
Nitrate, Pilocarpine
Ocusert
Pilocarpine
Pilocarpine Hydrochloride
Pilocarpine Mononitrate, (3S-cis)-Isomer
Pilocarpine Nitrate
Pilocarpine, Monohydrochloride, (3S-cis)-Isomer
Salagen
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCC1C(COC1=O)CC2=CN=CN2C
InChIInChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1
InChIKeyQCHFTSOMWOSFHM-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFREELY SOL IN ETHANOL;  INSOL IN DIETHYL ETHER /HCL/
SOL IN WATER, ALC, CHLOROFORM;  SPARINGLY SOL IN ETHER, BENZENE;  ALMOST INSOL IN PETROLEUM ETHER
SOL IN ETHANOL, DIETHYL ETHER
2.07e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pilocarpine (CAS 92-13-7): A Foundational Non-Selective Muscarinic Agonist for Research and Clinical Procurement


Pilocarpine is a naturally occurring alkaloid and a classical parasympathomimetic agent that acts as a non-selective muscarinic acetylcholine receptor (mAChR) agonist [1]. Its primary mechanism involves direct stimulation of postganglionic muscarinic receptors, leading to physiological responses such as increased glandular secretion (salivary, sweat, lacrimal) and smooth muscle contraction, most notably in the iris sphincter and ciliary muscle, making it a standard tool in ophthalmology and sialagogue research [2]. As a partial agonist, its efficacy and potency differ markedly from full agonists, a key factor in its distinct pharmacological profile [3][4].

Why 'Any Muscarinic Agonist' Cannot Replace Pilocarpine (CAS 92-13-7) in Specific Research and Clinical Contexts


Simple substitution among muscarinic agonists is precluded by critical pharmacodynamic differences that are central to scientific and therapeutic outcomes. Pilocarpine is a partial agonist, meaning it produces a submaximal response even at full receptor occupancy, unlike full agonists like carbachol or methacholine [1][2]. This leads to differences in maximum efficacy, functional selectivity at receptor subtypes (e.g., showing higher efficacy at M1 vs. M3 receptors), and unique tissue-specific behaviors such as acting as an antagonist under conditions of high endogenous acetylcholine tone [3][4]. Furthermore, its clinical side-effect profile, particularly its propensity to cause sweating, differs quantitatively from other sialagogues like bethanechol and cevimeline, making empirical trials with different agents necessary to determine individual patient tolerance [5].

Quantitative Differentiation Guide for Procuring Pilocarpine (CAS 92-13-7) vs. Key Analogs


Functional Potency and Partial Agonism in Human Iris Contraction Compared to Carbachol and Other Analogs

In an in vitro study of human iris-sphincter contraction, Pilocarpine demonstrates a rank order of potency that places it 115-fold less potent than the full agonist carbachol. Critically, its maximum efficacy is only 80% of the response produced by carbachol and muscarine, highlighting its partial agonist nature [1].

Ophthalmology Pharmacodynamics Tissue Bath

Sialagogue Potency and Side Effect Profile in Xerostomia Compared to Bethanechol and Cevimeline

A clinical crossover study in patients with xerostomia directly compared pilocarpine, bethanechol, and cevimeline. While all drugs increased saliva, pilocarpine showed a lower increase in stimulated saliva compared to bethanechol. Notably, the side effect of increased sweating was significantly more frequent with pilocarpine than with cevimeline [1].

Xerostomia Clinical Trial Salivation

Functional Subtype Selectivity and Partial Agonism at M3 Receptors in Cellular Assays

In CHO cells expressing individual human muscarinic receptor subtypes, Pilocarpine showed functional selectivity, being more efficacious in stimulating phosphoinositide hydrolysis at the M1 receptor compared to M3 or M5 [1]. Conversely, in intestinal smooth muscle cells, it acted as an M3 antagonist, failing to evoke the calcium store release that is characteristic of full M3 agonists like carbachol [2].

Receptor Pharmacology Signal Transduction CHO Cells

Unconventional Prejunctional Modulation of Acetylcholine Release vs. Methacholine

Pilocarpine's partial agonism allows it to exhibit context-dependent effects on neurotransmitter release. Under conditions of high junctional acetylcholine, it acts as an antagonist, a property not shared by the full agonist methacholine [1].

Neuropharmacology Autonomic Nervous System Trachea

Negligible Vascular Relaxation Activity Compared to Acetylcholine and Other Analogs

Pilocarpine exhibits a markedly weak ability to induce vascular relaxation, a common off-target effect of cholinergic agents. Its maximal vasorelaxant effect is less than 15% and its activity is approximately 1/20,000th that of acetylcholine [1].

Vascular Pharmacology Endothelium Aorta

Formulation-Dependent Ocular Bioavailability Enhancement: NODS vs. Conventional Eyedrops

The bioavailability of pilocarpine can be significantly enhanced through formulation. A novel ophthalmic delivery system (NODS) achieved an approximately eight-fold greater bioavailability compared to a conventional eyedrop formulation delivering an equivalent total dose [1].

Ocular Drug Delivery Bioavailability Formulation Science

Optimal Research and Application Scenarios for Pilocarpine (CAS 92-13-7) Based on Differential Evidence


Glaucoma Research: A Partial Agonist with Lower Maximal Miotic Efficacy

Ideal for studies investigating intraocular pressure (IOP) reduction where the lower maximal contractile efficacy of a partial agonist is required to avoid over-stimulation or desensitization. Its 80% maximal efficacy compared to full agonists like carbachol [6] makes it a relevant comparator for ceiling effects seen clinically.

Sialagogue Research and Xerostomia Model Development

A standard reference compound for inducing salivation in animal models (e.g., effective at 0.2-0.8 mg/kg i.d. in rats [6]) and in clinical studies [7]. Its well-characterized, though variable, side effect profile (e.g., higher incidence of sweating [7]) makes it a valuable benchmark against which newer agents like cevimeline are compared.

Advanced Ocular Formulation and Drug Delivery System Testing

An established model drug for evaluating novel ophthalmic delivery systems. Due to its inherently poor ocular bioavailability (~1-3%), formulations that significantly enhance its delivery, such as the 8-fold increase seen with NODS [6] or the sustained release from in-situ gels [7], provide clear, quantifiable proof-of-concept.

Neuropharmacology: Studying Complex Cholinergic Feedback and Seizure Models

Used as a chemical convulsant to generate temporal lobe epilepsy models [6]. Its unique, context-dependent effects on endogenous acetylcholine release—enhancing it by 66% under low-tone conditions while inhibiting it under high-tone conditions [7]—make it a specialized tool for investigating prejunctional muscarinic receptor function and cholinergic autoinhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pilocarpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.